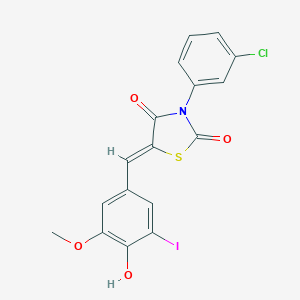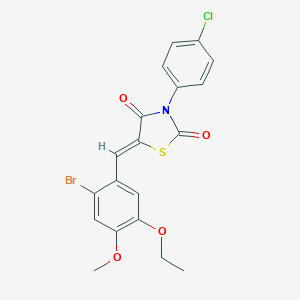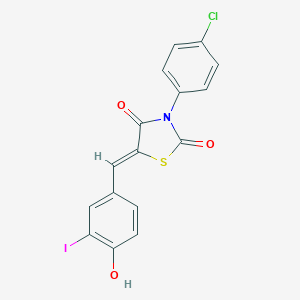
3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
作用机制
The mechanism of action of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been reported to act by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, cancer, and diabetes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and oxidative stress markers. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been reported to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
实验室实验的优点和局限性
The advantages of using 3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments include its potential therapeutic applications in various diseases. However, the limitations include its complex synthesis process and the need for further studies to fully understand its mechanism of action.
未来方向
In research on 3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione include exploring its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Further studies are also needed to fully understand its mechanism of action and to optimize its synthesis process. Additionally, the compound's pharmacokinetics and toxicity profile need to be thoroughly evaluated to determine its suitability for clinical trials.
合成方法
The synthesis of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been reported using different methods. One of the most common methods involves the reaction of 3-chlorobenzaldehyde with 4-hydroxy-3-iodo-5-methoxybenzaldehyde in the presence of potassium hydroxide and ethanol. The resulting product is then reacted with thiosemicarbazide and glacial acetic acid to yield the final product.
科学研究应用
3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. It has also been reported to reduce blood glucose levels in diabetic animals.
属性
分子式 |
C17H11ClINO4S |
|---|---|
分子量 |
487.7 g/mol |
IUPAC 名称 |
(5Z)-3-(3-chlorophenyl)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H11ClINO4S/c1-24-13-6-9(5-12(19)15(13)21)7-14-16(22)20(17(23)25-14)11-4-2-3-10(18)8-11/h2-8,21H,1H3/b14-7- |
InChI 键 |
XTZOATUBLZMKKE-AUWJEWJLSA-N |
手性 SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)I)O |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)I)O |
规范 SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-5-(5-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B301133.png)


![3-(4-Chlorophenyl)-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301137.png)
![4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B301138.png)
![(5Z)-3-(4-chlorophenyl)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301140.png)
![(5Z)-3-(4-chlorophenyl)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301143.png)

![3-(4-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301147.png)
![(5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301148.png)
![3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301149.png)


